N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid
Description
N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic, Fmoc-protected amino acid derivative. Its molecular formula is C₂₃H₂₃NO₄, with a molecular weight of 377.43 g/mol . The compound features a rigid norbornane (bicyclo[2.2.1]heptane) backbone, an exo-oriented amino group at position 3, and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This structure confers conformational rigidity, making it valuable in peptide synthesis and drug discovery for stabilizing secondary structures like β-turns . Storage requires dry conditions at 2–8°C to prevent degradation .
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13-,14+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPAPMBITVVOX-HLNGLMCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352707-75-6 | |
| Record name | rac-(1R,2S,3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid is in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process, allowing for the selective formation of peptide bonds while preventing unwanted reactions.
Case Study: Synthesis of Peptide Libraries
In a study focused on generating peptide libraries for drug discovery, researchers utilized this compound as a building block. The compound's unique bicyclic structure provided enhanced conformational rigidity, which is beneficial for the stability and activity of peptides in biological systems.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutics targeting specific biological pathways.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies demonstrated that these derivatives could inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Drug Development
This compound is also being explored for its potential use in drug development, particularly as a scaffold for designing new drugs with improved efficacy and reduced side effects.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Cancer cells | 25 | |
| Fmoc-protected derivative A | Cancer cells | 10 | |
| Fmoc-protected derivative B | Cancer cells | 15 |
Bioconjugation
The compound can be utilized in bioconjugation techniques, where it serves as a linker to attach biomolecules such as peptides or proteins to various carriers or surfaces, enhancing their stability and bioavailability.
Case Study: Targeted Drug Delivery
In targeted drug delivery systems, this compound was used to conjugate therapeutic agents to specific cell types, increasing the precision of drug delivery while minimizing off-target effects.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group from reacting prematurely, allowing for stepwise construction of the peptide chain. The Fmoc group is removed under basic conditions, typically using piperidine or 4-methylpiperidine.
Molecular Targets and Pathways:
Peptide Synthesis: The Fmoc group targets the amino group, preventing its reaction until deprotection is desired.
Biological Pathways: The compound may interact with enzymes or receptors in biological systems, depending on its specific application.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related analogs:
Key Differences and Implications
Bicyclic vs. Monocyclic Structures
- The norbornane core in the target compound imposes greater rigidity compared to cyclohexane-based analogs (e.g., 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid). This rigidity enhances peptide secondary structure stabilization, whereas cyclohexane derivatives offer flexibility for linker design .
Fmoc Protection
- The Fmoc group in the target compound enables standard solid-phase peptide synthesis (SPPS) protocols, unlike its hydrochloride salt analog, which lacks protection and requires in-situ Fmoc incorporation .
Functional Group Variations
- The cyano-substituted bicyclic acid (2-cyanobicyclo[2.2.1]heptane-2-carboxylic acid) diverges in reactivity, enabling click chemistry or nitrile-specific modifications, unlike the amino-functionalized target compound .
Stereochemical and Configurational Effects
- The exo configuration of the amino group in the target compound optimizes spatial accessibility for peptide bond formation, contrasting with the endo configuration in unsubstituted bicyclic acids, which may hinder interactions .
Biological Activity
N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 352707-75-6) is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its interaction with amino acid transport systems, implications in neuropharmacology, and potential applications in peptide synthesis.
- Molecular Formula : C23H23NO4
- Molecular Weight : 377.43 g/mol
- Structure : The compound features a bicyclic structure that is essential for its biological activity, particularly in modulating amino acid transport.
Biological Activity Overview
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Amino Acid Transport Inhibition
- This compound acts as an inhibitor of the L-amino acid carrier system, specifically System L, which is responsible for transporting large neutral amino acids across cell membranes.
- Research indicates that this compound can significantly reduce the uptake of L-dopa in dopaminergic neurons, suggesting its potential role in modulating neurotransmitter levels in conditions such as Parkinson's disease .
- Electrophysiological Studies
-
Potential Therapeutic Applications
- Given its ability to inhibit amino acid transport, this compound may have therapeutic implications in treating neurological disorders where amino acid transport plays a critical role.
- Further studies are needed to explore its efficacy and safety in clinical settings.
Case Study 1: Inhibition of L-Dopa Transport
In a study examining the effects of this compound on dopaminergic neurons, researchers found that:
- The compound inhibited the transport of L-dopa in a concentration-dependent manner.
- It did not affect dopamine signaling directly, indicating a targeted mechanism of action .
Case Study 2: Structural Analysis and Synthesis
The synthesis of this compound has been explored for its application in peptide synthesis:
- The Fmoc group allows for easy incorporation into peptide chains, facilitating the study of peptide interactions in biological systems.
- Its unique bicyclic structure provides rigidity and stability to peptides, potentially enhancing their biological activity .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 352707-75-6 | 377.43 g/mol | Inhibits L-amino acid carriers |
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | 18501350 | 155.22 g/mol | Modulates neurotransmitter transport |
| Fmoc-Amino Acids | Varies | Varies | Building blocks for peptides |
Preparation Methods
Stereoselective Synthesis via Norbornene Functionalization
The norbornene framework serves as a versatile precursor for constructing the bicyclo[2.2.1]heptane core. A diastereoselective α-carboxylation strategy, adapted from aminobicycloheptane-carboxylic acid syntheses, involves substrate-controlled functionalization of norbornene monoesters . For instance, treatment of methyl 5-norbornene-2-carboxylate with lithium diisopropylamide (LDA) and benzyl chloroformate at −78°C generates a diester intermediate with up to 35:1 diastereoselectivity . Sequential chemoselective ester cleavage and Curtius rearrangement introduce the exo-3-amino group, while hydrolysis yields the carboxylic acid moiety.
Key steps include:
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Monoester carboxylation : LDA-mediated deprotonation followed by electrophilic trapping.
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Curtius rearrangement : Conversion of acyl azides to isocyanates, hydrolyzed to primary amines.
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Acid hydrolysis : Selective cleavage of esters to carboxylic acids under basic or acidic conditions.
This method achieves an 81% yield over two steps for the amino acid precursor, though Fmoc protection requires additional steps .
Carbocyclic Locking and Late-Stage Functionalization
Carbocyclic approaches fix the pseudoribose moiety in a rigid (N)-envelope conformation, as seen in nucleotide analogue syntheses . Starting from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the amine is introduced via Mitsunobu reaction or reductive amination. Subsequent Fmoc protection and ester hydrolysis yield the target compound.
Representative protocol :
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Mitsunobu reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate nucleophilic substitution of hydroxyl groups with phthalimide .
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Deprotection : Hydrazinolysis removes phthalimide, freeing the amine.
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Fmoc introduction : Fmoc-OSu (succinimidyl ester) in THF with DIPEA .
This method achieves 75–85% yields but demands rigorous purification to eliminate phosphine byproducts.
Comparative Analysis of Methodologies
Protective Group Strategies and Optimization
Fmoc protection is typically performed using Fmoc-Cl or Fmoc-OSu in aprotic solvents. Critical parameters include:
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Base selection : DIPEA or NaHCO₃ for optimal reaction rates .
-
Solvent effects : Dichloromethane or THF minimizes racemization .
Challenges in Stereochemical Control
The cis (exo) configuration mandates precise stereochemical guidance during bicycloheptane functionalization. Felkin–Ahn model adherence in Reformatsky reactions ensures nucleophilic attack on the re-face of carbonyl groups, as observed in hydroxyglutamic acid syntheses . Computational modeling (DFT) corroborates transition-state geometries favoring exo-amine formation .
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
Q & A
Q. What is the standard synthetic route for N-Fmoc-(±)-cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis typically involves Fmoc-protection of the amino group on the bicyclic core. A representative method includes:
- Amino acid activation : The bicyclic amino acid is treated with HCl to generate the free amine, followed by lyophilization.
- Fmoc protection : The amine is reacted with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a basic solution (e.g., Na₂CO₃) at 0°C, then stirred at room temperature. Acidification and extraction yield the crude product, which is purified via recrystallization (e.g., ethyl acetate/hexane) .
- Key parameters : Reaction temperature (0°C to room temperature), stoichiometric control of Fmoc-OSu, and pH adjustments ensure optimal coupling efficiency.
Q. How is the compound purified, and what analytical methods validate its purity?
- Purification : Recrystallization using solvent combinations like ethyl acetate/hexane is common. Chromatography (e.g., flash silica) may be used for complex impurities .
- Characterization :
- ¹H/¹³C NMR : Peaks for the Fmoc group (δ ~7.3–7.9 ppm for aromatic protons), bicyclic protons (δ ~1.0–4.5 ppm), and carboxylic acid (δ ~12.6 ppm) confirm structure .
- IR spectroscopy : Stretches for C=O (1695–1731 cm⁻¹) and NH (3301–3444 cm⁻¹) validate functional groups .
- Elemental analysis : Matches calculated C/H/N ratios (e.g., C 68.91%, H 6.57%, N 3.65%) .
Q. What are the storage conditions to maintain stability?
- Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Fmoc group.
- Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which can degrade the bicyclic scaffold .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane scaffold influence peptide conformation in drug design?
The rigid bicyclic structure enforces conformational constraints, stabilizing β-turn or helical motifs in peptides. This enhances target binding specificity and metabolic stability. For example, bicyclic analogs of proline improve catalytic efficiency in aldol reactions by restricting rotational freedom .
Q. What strategies address stereochemical challenges during coupling in solid-phase peptide synthesis (SPPS)?
- Stereocontrol : Use of chiral auxiliaries or enantiopure starting materials minimizes racemization.
- Coupling conditions : Activate the carboxylic acid with HOBt/DIC (1:1) at 0°C to reduce epimerization .
- Monitoring : Analytical HPLC with chiral columns tracks stereochemical integrity during chain elongation .
Q. How do acidic/basic conditions affect the stability of the Fmoc group and bicyclic core?
Q. How to resolve contradictions in NMR data for diastereomeric mixtures?
- Differential analysis : Compare ¹H NMR splitting patterns (e.g., coupling constants J for exo vs. endo protons). Exo isomers typically show larger J values due to spatial proximity .
- NOESY : Nuclear Overhauser effects between Fmoc aromatics and bicyclic protons distinguish cis/trans configurations .
Q. What role does this compound play in synthesizing covalent protein inhibitors?
The bicyclic carboxylic acid serves as a warhead precursor. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
